molecular formula C45H51N9O13S3 B13722096 13-[4-[[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropyl]carbamoyl]-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-7,7,9,17,19,19-hexamethyl-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate

13-[4-[[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropyl]carbamoyl]-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-7,7,9,17,19,19-hexamethyl-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate

Cat. No.: B13722096
M. Wt: 1022.1 g/mol
InChI Key: YDNWWVARYVPDEN-UHFFFAOYSA-N
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Description

The compound “13-[4-[[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropyl]carbamoyl]-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-7,7,9,17,19,19-hexamethyl-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[128003,1205,10016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate” is a highly complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural features. The synthetic route may include:

    Formation of the pyridine ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the azidomethyl group: This step may involve nucleophilic substitution reactions using azide sources.

    Sulfonation: Sulfonate groups can be introduced through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.

    Final assembly: The final steps involve coupling reactions to assemble the pentacyclic structure and introduce the remaining functional groups.

Industrial Production Methods

Industrial production of such a compound would require optimization of each synthetic step to ensure high yield and purity. This may involve the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form nitro or nitrile derivatives.

    Reduction: Reduction of the azide group can yield amines.

    Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation products: Nitro derivatives, nitriles.

    Reduction products: Amines.

    Substitution products: Sulfonate esters, sulfonamides.

Scientific Research Applications

The compound’s diverse functional groups and complex structure make it suitable for various scientific research applications:

    Medicinal Chemistry: Potential use as a drug candidate or a pharmacophore in the design of new therapeutic agents.

    Materials Science: Application in the development of advanced materials with unique properties, such as conductivity or fluorescence.

    Biochemistry: Use as a probe or reagent in biochemical assays and studies.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor modulation: Interacting with cellular receptors and modulating their signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids and affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • **13-[4-[[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropyl]carbamoyl]-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-7,7,9,17,19,19-hexamethyl-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate analogs with different substituents.
  • Other azidomethyl pyridine derivatives: Compounds with similar core structures but different functional groups.

Uniqueness

The uniqueness of this compound lies in its highly complex structure and the presence of multiple functional groups, which confer diverse chemical reactivity and potential for various applications.

Properties

Molecular Formula

C45H51N9O13S3

Molecular Weight

1022.1 g/mol

IUPAC Name

13-[4-[[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropyl]carbamoyl]-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-7,7,9,17,19,19-hexamethyl-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate

InChI

InChI=1S/C45H51N9O13S3/c1-23-19-44(3,4)51-36-29(23)17-32-35(33-18-30-24(2)20-45(5,6)52-37(30)41(70(64,65)66)39(33)67-38(32)40(36)69(61,62)63)28-11-8-25(16-31(28)43(57)54(7)14-15-68(58,59)60)42(56)47-13-12-34(55)50-27-10-9-26(48-21-27)22-49-53-46/h8-11,16-18,21,23-24,51H,12-15,19-20,22H2,1-7H3,(H,47,56)(H,50,55)(H,58,59,60)(H,61,62,63)(H,64,65,66)

InChI Key

YDNWWVARYVPDEN-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC2=C(C3=C(C=C12)C(=C4C=C5C(CC([NH+]=C5C(=C4O3)S(=O)(=O)O)(C)C)C)C6=C(C=C(C=C6)C(=O)NCCC(=O)NC7=CN=C(C=C7)CN=[N+]=[N-])C(=O)N(C)CCS(=O)(=O)O)S(=O)(=O)[O-])(C)C

Origin of Product

United States

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